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Introduction

Indium Tin Oxide (ITO) is a transparent conducting oxide (TCO) that serves as a critical
component in the fabrication of perovskite solar cells (PSCs). Its unique combination of high
optical transparency in the visible spectrum and excellent electrical conductivity makes it an
ideal material for the front electrode, allowing sunlight to pass through to the active perovskite
layer while efficiently extracting photogenerated charge carriers.[1] This document provides
detailed application notes and experimental protocols for the use of ITO in the research and
development of perovskite solar cells.

Core Properties of ITO for Perovskite Solar Cells

The performance of a perovskite solar cell is intrinsically linked to the quality of the ITO
substrate. Key properties to consider include:

e High Transparency: ITO should exhibit over 80% transmittance in the visible range to ensure
maximum light absorption by the perovskite layer.[1]

o Low Sheet Resistance: A low sheet resistance (typically in the range of 8-15 Q/sq) is crucial
for efficient charge transport and to minimize resistive losses within the cell.[2]

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b072039?utm_src=pdf-interest
https://pubs.rsc.org/en/content/getauthorversionpdf/c4tc01777c
https://pubs.rsc.org/en/content/getauthorversionpdf/c4tc01777c
https://pubs.acs.org/doi/10.1021/acssuschemeng.5c09075
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

e Work Function: The work function of ITO can be modified through various surface treatments

to ensure proper energy level alignment with the adjacent charge transport layer, facilitating

efficient charge extraction.

o Surface Smoothness: A smooth ITO surface is essential for the uniform deposition of

subsequent layers and to prevent short-circuiting of the device.

Data Presentation: ITO Properties and Perovskite

Solar Cell Performance

The following tables summarize quantitative data on the relationship between ITO properties,

processing parameters, and the resulting perovskite solar cell performance.

Table 1: Effect of ITO Sputtering Deposition Temperature on Film Properties and Tandem Solar

Cell Performance

Power Conversion

Deposition Sheet Resistance Average .
. Efficiency (PCE)
Temperature (°C) (Qlsq) Transmittance (%) (%)
0

Room Temperature

>80
(25)
150 >80
175 >80
200 75.1 >80 16.74
225 >80
250 >80

Data synthesized from a study on monolithic HJT/perovskite tandem solar cells.[3][4]

Table 2: Influence of ITO Sputtering Parameters on Perovskite Solar Cell Efficiency
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Sputter Sheet Resistance Resulting Device
Sputter Power .
Temperature (°C) (Qlsq) Efficiency (%)
44 (for 105 nm
Low Power 50 14.8
thickness)
High Power 50 - Lower performance
Degraded
Low Power > 60
performance

Data from a study on semi-transparent perovskite solar cells with ITO directly sputtered on the
hole transport layer.[5][6]

Table 3: Impact of Oxygen Flow Rate during ITO Sputtering on Interconnection Layer
Properties and Tandem Cell Performance

Short-Circuit

Oxygen Flow Rate Sheet Resistance Tandem Cell PCE .
Current Density

(%) (Qlsq) (%) (mAlcm?)
0 575

5 392

9 1260 >27

12 10700 >27 ~20

Data from a study on optimizing the ITO interconnection layer for monolithic perovskite silicon
tandem solar cells.[7]

Experimental Protocols
Protocol 1: Standard Cleaning of ITO Substrates

A pristine and contaminant-free ITO surface is paramount for the successful fabrication of high-
performance perovskite solar cells. The following is a standard, multi-step cleaning protocol.

Materials:
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e |ITO-coated glass substrates

o Detergent solution (e.g., Hellmanex lll, Decon 90)[8][9]
e Deionized (DI) water

e Acetone

* Isopropyl alcohol (IPA)

» Nitrogen gas (filtered)

 Ultrasonic bath

e UV-Ozone cleaner

Procedure:

e Initial Wash: Gently scrub the ITO substrates with a gloved hand or a soft brush using a
detergent solution to physically remove particulates. Rinse thoroughly with DI water.[9]

o Ultrasonication in Detergent: Place the substrates in a substrate holder and immerse them in
a beaker containing a detergent solution in DI water. Sonicate in an ultrasonic bath for 15-20
minutes.[8][10]

» DI Water Rinse: Thoroughly rinse the substrates with DI water to remove any detergent
residue. A dump-rinse in boiling DI water is highly effective.[9]

» Ultrasonication in Solvents: Sequentially sonicate the substrates in acetone and then IPA for
10-15 minutes each to remove organic residues.[8]

» Final DI Water Rinse: Rinse the substrates again with DI water.
e Drying: Dry the substrates with a stream of filtered nitrogen gas.

o UV-Ozone Treatment: Place the cleaned and dried substrates in a UV-Ozone cleaner for 15-
20 minutes. This step removes residual organic contaminants and increases the surface
wettability.[11][12] The substrates should be used immediately after this step.
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ITO Substrate Cleaning Protocol
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2. Ultrasonication in Detergent
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3. DI Water Rinse

'

4. Ultrasonication in Acetone & IPA

'

5. Final DI Water Rinse

'

6. Nitrogen Gas Drying

\
7. UV-Ozone Treatment

Click to download full resolution via product page

Caption: Workflow for the standard cleaning of ITO substrates.
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Protocol 2: Sputter Deposition of ITO Thin Films

DC magnetron sputtering is a common technique for depositing high-quality ITO films.[13] The
properties of the sputtered film are highly dependent on the deposition parameters.

Equipment:

DC Magnetron Sputtering System

ITO target (typically 90:10 wt% In203:Sn02)

Argon (Ar) and Oxygen (O2) gas supplies with mass flow controllers

Substrate heater

Procedure:

e Substrate Loading: Load the cleaned substrates into the sputtering chamber.

o Pump Down: Evacuate the chamber to a base pressure of at least 2x10~* Pa.

o Substrate Heating: Heat the substrates to the desired deposition temperature (e.g., 50°C to
200°C). A lower temperature of 50°C has been shown to be beneficial for devices where ITO
is sputtered directly onto organic layers.[5]

e Gas Introduction: Introduce Argon gas into the chamber at a controlled flow rate (e.g., 30
sccm).[13] Oxygen can be introduced at varying flow rates (0-12%) to tune the film's
optoelectronic properties.[7]

e Pre-sputtering: Sputter the ITO target with the shutter closed for a few minutes to clean the
target surface.

e Deposition: Open the shutter to begin the deposition of the ITO film onto the substrates. The
sputtering power and pressure should be carefully controlled. A two-step process with an
initial low power (e.g., 40 W) followed by a higher power (e.g., 200 W) can be beneficial.[5]

e Cool Down and Venting: After reaching the desired thickness, stop the deposition and allow
the substrates to cool down before venting the chamber.
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ITO Sputter Deposition Workflow
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'
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'
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'

6. Deposit ITO Film

Y

7. Cool Down & Vent
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Caption: General workflow for sputter deposition of ITO films.
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Protocol 3: Surface Treatment of ITO for Enhanced
Device Performance

Surface treatment of the ITO is crucial for modifying its work function and ensuring a good

interface with the subsequent layer.
A. UV-Ozone Treatment
e Purpose: To remove organic residues and increase the work function of ITO.

e Procedure: Place the cleaned ITO substrate in a UV-Ozone cleaner. Expose the surface to
UV radiation for 5-20 minutes.[14] The duration can be optimized for specific device

architectures.
B. Plasma Treatment
» Purpose: To clean the surface, modify the work function, and improve wettability.
e Equipment: Plasma reactor (e.g., parallel-plate RIE system).
e Procedure:

Load the ITO substrates into the plasma chamber.

[¢]

Evacuate the chamber to a base pressure (e.g., 2x10=% Pa).[1]

o

o

Introduce a specific gas (e.g., Ar, O2) at a controlled flow rate (e.g., 10 sccm).[1]

o

Apply RF or microwave power (e.g., 25-150 W) to generate the plasma for a short duration
(e.g., 3 minutes).[1][15]

Vent the chamber and remove the treated substrates.

o

Protocol 4: Fabrication of a Perovskite Solar Cell on an
ITO Substrate (Inverted p-i-n Architecture Example)

This protocol outlines the fabrication of a simple inverted p-i-n perovskite solar cell on a
prepared ITO substrate.
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Layer Stack: ITO / Hole Transport Layer (HTL) / Perovskite / Electron Transport Layer (ETL) /
Metal Electrode

Procedure:

e ITO Substrate: Start with a cleaned and surface-treated ITO substrate as per Protocols 1 and
3.

e Hole Transport Layer (HTL) Deposition:

[¢]

Example HTL: PEDOT:PSS.

[¢]

Filter the PEDOT:PSS solution through a 0.45 pum filter.

[e]

Spin-coat the filtered solution onto the ITO substrate (e.g., 6000 rpm for 30 s).

o

Anneal the substrate on a hotplate (e.g., 120°C).

o Perovskite Layer Deposition (in a nitrogen-filled glove box):
o Prepare the perovskite precursor solution (e.g., by dissolving Pblz and MAI in DMF).[16]
o Spin-coat the perovskite solution onto the HTL (e.g., 3000 rpm for 30 s).[16]

o Anneal the film at a specific temperature and time (e.g., 110°C for 30 minutes) to form the
crystalline perovskite layer.[16]

e Electron Transport Layer (ETL) Deposition:

o Example ETL: PC70BM.

o Prepare a solution of PC70BM in a suitable solvent (e.g., chlorobenzene).

o Spin-coat the ETL solution onto the perovskite layer (e.g., 1000 rpm for 30 s).
o Metal Electrode Deposition:

o Deposit the back metal electrode (e.g., 100 nm of Silver - Ag) by thermal evaporation
through a shadow mask to define the active area of the solar cell.
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Perovskite Solar Cell Fabrication (p-i-n) Workflow
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2. Deposit Perovskite Layer

'

3. Deposit Electron Transport Layer (ETL)

'

4. Deposit Metal Back Electrode
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Caption: Simplified workflow for fabricating an inverted p-i-n perovskite solar cell.

Conclusion

The proper selection, preparation, and characterization of Indium Tin Oxide are fundamental to
achieving high-performance and stable perovskite solar cells. The protocols and data
presented in these application notes provide a comprehensive guide for researchers to
effectively utilize ITO in their perovskite solar cell fabrication processes. Careful control over
the cleaning procedures, deposition parameters, and surface treatments will enable the
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reproducible fabrication of efficient devices and contribute to the advancement of perovskite
photovoltaic technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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